molecular formula C6H8Cl2 B7782278 1,1-Dichlorospiro[2.3]hexane

1,1-Dichlorospiro[2.3]hexane

Cat. No.: B7782278
M. Wt: 151.03 g/mol
InChI Key: QXGJRKIAUUUNJH-UHFFFAOYSA-N
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Description

1,1-Dichlorospiro[23]hexane is an organic compound with the molecular formula C6H8Cl2 It is characterized by a spirocyclic structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorospiro[2.3]hexane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorospiro[2.3]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Reduction Reactions: The compound can be reduced to form spirohexane derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form spirocyclic ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products

    Substitution: Spirocyclic alcohols, amines, or ethers.

    Reduction: Spirohexane derivatives.

    Oxidation: Spirocyclic ketones or carboxylic acids.

Scientific Research Applications

1,1-Dichlorospiro[2.3]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dichlorospiro[2.3]hexane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorocyclopropane: Similar in structure but lacks the spirocyclic ring.

    1,1-Dichlorocyclohexane: Contains a six-membered ring but does not have the spirocyclic feature.

    Spiro[2.3]hexane: Similar spirocyclic structure but without chlorine atoms.

Uniqueness

1,1-Dichlorospiro[23]hexane is unique due to its combination of spirocyclic structure and the presence of two chlorine atoms

Properties

IUPAC Name

2,2-dichlorospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2/c7-6(8)4-5(6)2-1-3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGJRKIAUUUNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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